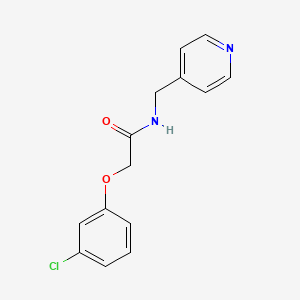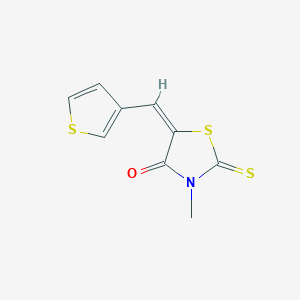
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as CPMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPMA belongs to the class of compounds known as acetamides and has a molecular weight of 298.78 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which plays a role in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in mood and behavior. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the immune response, leading to changes in inflammation and immune cell activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it may have off-target effects, leading to unintended consequences. Additionally, the optimal dosage and administration of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of future research could involve the development of more specific and potent inhibitors of histone deacetylase, which may have therapeutic potential in cancer and other diseases. Another area of future research could involve the development of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide and its potential applications in various areas of scientific research.
Synthesis Methods
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 4-pyridinemethanol with acetic anhydride, followed by purification using column chromatography. Another method involves the reaction of 3-chlorophenol and 4-pyridinemethanol with acetyl chloride in the presence of a base, followed by purification using recrystallization.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-10-14(18)17-9-11-4-6-16-7-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIKAISOZUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)

![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)